molecular formula C18H13ClFN3O3S B11208228 4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11208228
M. Wt: 405.8 g/mol
InChI Key: CLVUEEDFUZYEMZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

The synthesis of 4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thieno group: This step involves the incorporation of the thieno group into the pyrazole ring, often using sulfur-containing reagents.

    Chlorination and fluorination:

    Final coupling: The final step involves coupling the synthesized intermediate with benzamide under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: It is explored for its potential use in industrial applications, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with other phenylpyrazole compounds, such as:

    4-chloro-2-(1H-pyrazol-3-yl)phenol: This compound shares a similar pyrazole structure but differs in its functional groups and overall reactivity.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound with a thiazole ring instead of a thieno group, leading to different chemical and biological properties.

Properties

Molecular Formula

C18H13ClFN3O3S

Molecular Weight

405.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H13ClFN3O3S/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-27(25,26)10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24)

InChI Key

CLVUEEDFUZYEMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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